N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide
Description
This compound features a pyrrolo[2,3-c]pyridine core substituted with a methyl group at position 1 and an oxo group at position 7. An ethyl linker connects the 6(7H)-yl position to a phenylmethanesulfonamide moiety.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-19-10-7-15-8-11-20(17(21)16(15)19)12-9-18-24(22,23)13-14-5-3-2-4-6-14/h2-8,10-11,18H,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXWXWUPLQIPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis involving the preparation of the pyrrolopyridine core, followed by functionalization to introduce the sulfonamide group. Key steps include:
Formation of the 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine scaffold through cyclization reactions.
N-alkylation to attach the ethyl bridge.
Sulfonation to introduce the phenylmethanesulfonamide moiety.
Industrial Production Methods: Industrial-scale production may utilize automated systems for large-scale reactions, optimizing yields through controlled reaction conditions like temperature, pressure, and pH. The use of flow chemistry can enhance the efficiency of these synthetic processes.
Chemical Reactions Analysis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Pyrrolo[2,3-c]pyridine Derivatives
- N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide Structural Differences: Replaces the phenylmethanesulfonamide group with a 2-oxo-chromene carboxamide. Properties: Higher molecular weight (363.4 g/mol) due to the chromene moiety. No pharmacological data available .
- 2-Chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide Structural Differences: Substitutes sulfonamide with a halogenated benzamide (Cl, F).
Pyrrolo[2,3-d]pyrimidine Analogues
- 7-Cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Structural Differences: Pyrrolo[2,3-d]pyrimidine core (vs. pyrrolo[2,3-c]pyridine) with a sulfamoylphenylamino group.
Functional Group Variations
Sulfonamide vs. Carboxamide
- Target Compound : The phenylmethanesulfonamide group may enhance solubility and target sulfonamide-binding enzymes (e.g., carbonic anhydrases).
- Chromene Carboxamide () : Likely reduces solubility but introduces π-π stacking interactions via the chromene ring.
Aromatic Substituents
- Phenyl vs. Benzothiazole (from , Example 1): Benzothiazole-containing analogues (e.g., 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) exhibit distinct electronic properties and binding affinities, though direct comparisons are unavailable .
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Pharmacological Gaps: Limited data on binding affinities, IC50 values, or metabolic stability for the target compound and its analogues. references pharmacological studies (Tables 1–5), but specifics are unavailable .
Biological Activity
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide is a complex organic compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a pyrrolopyridine moiety linked to a methanesulfonamide group, which is known to enhance solubility and biological activity. The presence of the methylthio group further contributes to its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit various biological activities, particularly in cancer treatment. For instance, derivatives of pyrrolopyridine have shown promising anticancer properties by acting as inhibitors of critical cellular pathways involved in tumor growth and metastasis.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpyrrolo[2,3-c]pyridine | Lacks methylthio group | Anticancer |
| N-(4-Methylbenzoyl)-2-thiophenecarboxamide | Different aromatic ring | Antimicrobial |
| 7-Oxo-pyrrolo[2,3-c]pyridine derivatives | Similar core structure | Inhibitors of BET proteins |
The unique combination of functional groups in this compound may confer distinct pharmacological properties not observed in related compounds, making it an exciting candidate for further research in medicinal chemistry .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
-
Anticancer Studies : A study published in a peer-reviewed journal indicated that related pyrrolopyridine compounds inhibited the proliferation of cancer cell lines through apoptosis induction 2.
- Cardiac Activity : Some derivatives have been evaluated for their effects on cardiac tissue, showing promise as antiarrhythmic agents by prolonging the effective refractory period in heart tissues .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although detailed toxicological profiles remain to be established.
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Synthesis of Derivatives : Exploring modifications to enhance efficacy and reduce toxicity.
- In Vivo Studies : Conducting comprehensive animal studies to assess therapeutic potential and safety.
- Mechanistic Studies : Investigating the precise molecular mechanisms underlying its biological activity.
Q & A
Q. What synthetic methodologies are commonly employed for pyrrolo-pyridine sulfonamide derivatives?
The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example:
- Step 1 : React a chlorinated pyrrolo-pyridine core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) with a sulfonamide-bearing amine under inert conditions (N₂) using DMF as solvent.
- Step 2 : Use catalysts like Pd₂(dba)₃ and XantPhos with Cs₂CO₃ as a base for Buchwald-Hartwig amination (yields: 31–77%) .
- Purification : Recrystallize from dichloromethane or use column chromatography. Confirm purity (>99%) via HPLC .
Q. How is structural characterization performed for this class of compounds?
Key techniques include:
- 1H/13C NMR : Assign peaks for sulfonamide NH (~δ 11.8–12.1 ppm), aromatic protons (δ 7.0–8.2 ppm), and methyl groups (δ 1.5–3.1 ppm) .
- HRMS : Validate molecular weight (e.g., ESI+ mode, mass error <2 ppm) .
- X-ray crystallography : Resolve dihedral angles (e.g., 56° between pyrrole and benzene rings) and hydrogen-bonding networks (N–H⋯O interactions) .
Q. What analytical methods ensure compound stability and purity?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>99%) .
- Thermogravimetric analysis (TGA) : Monitor decomposition points (e.g., melting ranges: 147–281°C) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate kinase inhibition activity?
- Kinase assays : Use recombinant CDK9 or related kinases with ATP-biotin displacement assays. Measure IC₅₀ values via fluorescence polarization .
- Cellular assays : Test antiproliferative effects in cancer lines (e.g., MIA PaCa-2, PANC-1) using MTT assays (72-h exposure). Normalize to DMSO controls .
- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding modes with kinase ATP pockets. Validate with mutagenesis .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
- Variability in biological activity : Optimize substituents on the pyrrolo-pyridine core (e.g., cyclopentyl vs. methyl groups) to balance lipophilicity (logP) and solubility .
- Conflicting synthesis yields : Screen alternative catalysts (e.g., Pd(OAc)₂ instead of Pd₂(dba)₃) or solvents (toluene vs. DMF) to improve efficiency .
Q. How can computational methods guide the optimization of pharmacokinetic properties?
- ADME prediction : Use tools like ACD/Labs Percepta to estimate logD (target: 2–3), plasma protein binding, and CYP450 inhibition .
- Metabolic stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) and identify susceptible sites for deuterium substitution .
Q. What experimental approaches validate target engagement in cellular models?
- Western blotting : Quantify downstream biomarkers (e.g., phosphorylated RNA Pol II for CDK9 inhibition) .
- siRNA knockdown : Compare compound effects in CDK9-silenced vs. wild-type cells to confirm on-target activity .
- Cellular thermal shift assays (CETSA) : Measure thermal stabilization of the target protein upon compound binding .
Methodological Notes
- Contradictions in evidence : reports yields varying from 31% to 77% for similar reactions, highlighting the need for condition optimization (e.g., temperature, catalyst loading) .
- Advanced characterization : Combine NMR with NOESY to confirm stereochemistry in chiral analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
